Hemado
Hemado
HEMADO is a selective agonist of the adenosine A3 receptor (Kis = 1.1, 327, and 1,230 nM for A3, A1, and A2A receptors, respectively). HEMADO reduces release of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) from myocardium in isolated rat hearts subjected to ischemia-reperfusion injury.
HEMADO is a potent and selective adenosine A3 receptor agonist.
HEMADO is a potent and selective adenosine A3 receptor agonist.
Brand Name:
Vulcanchem
CAS No.:
403842-38-6
VCID:
VC0529835
InChI:
InChI=1S/C17H23N5O4/c1-3-4-5-6-7-11-20-15(18-2)12-16(21-11)22(9-19-12)17-14(25)13(24)10(8-23)26-17/h9-10,13-14,17,23-25H,3-5,8H2,1-2H3,(H,18,20,21)/t10-,13-,14-,17-/m1/s1
SMILES:
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC
Molecular Formula:
C17H23N5O4
Molecular Weight:
361.4 g/mol
Hemado
CAS No.: 403842-38-6
Cat. No.: VC0529835
Molecular Formula: C17H23N5O4
Molecular Weight: 361.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | HEMADO is a selective agonist of the adenosine A3 receptor (Kis = 1.1, 327, and 1,230 nM for A3, A1, and A2A receptors, respectively). HEMADO reduces release of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) from myocardium in isolated rat hearts subjected to ischemia-reperfusion injury. HEMADO is a potent and selective adenosine A3 receptor agonist. |
|---|---|
| CAS No. | 403842-38-6 |
| Molecular Formula | C17H23N5O4 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-[2-hex-1-ynyl-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C17H23N5O4/c1-3-4-5-6-7-11-20-15(18-2)12-16(21-11)22(9-19-12)17-14(25)13(24)10(8-23)26-17/h9-10,13-14,17,23-25H,3-5,8H2,1-2H3,(H,18,20,21)/t10-,13-,14-,17-/m1/s1 |
| Standard InChI Key | KOCIMZNSNPOGOP-IWCJZZDYSA-N |
| Isomeric SMILES | CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC |
| SMILES | CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC |
| Canonical SMILES | CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator